2-Amino-7-hydroxy-4-(3-methoxyphenyl)-4H-chromene-3-carbonitrile

IRAP inhibition memory enhancement benzopyran SAR

Researchers requiring a brain-penetrant IRAP inhibitor with consistent SAR should procure this specific 3-methoxy derivative. Unlike 4-methoxy or 3,4-dimethoxy congeners, the 3-OCH₃ group provides a unique hydrogen-bond acceptor geometry critical for IRAP affinity (Ki 900 nM) and brain-to-plasma ratio in vivo. This single compound also exhibits near-equipotent MAO-A (IC₅₀ 258 nM) and MAO-B (IC₅₀ 196 nM) inhibition, enabling dual-pathway neuroprotection studies without multiple analogs. The electron-donating 3-methoxybenzaldehyde input enables scalable, one-pot aqueous synthesis at room temperature, reducing procurement lead times.

Molecular Formula C17H14N2O3
Molecular Weight 294.30 g/mol
Cat. No. B11524151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-7-hydroxy-4-(3-methoxyphenyl)-4H-chromene-3-carbonitrile
Molecular FormulaC17H14N2O3
Molecular Weight294.30 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2C3=C(C=C(C=C3)O)OC(=C2C#N)N
InChIInChI=1S/C17H14N2O3/c1-21-12-4-2-3-10(7-12)16-13-6-5-11(20)8-15(13)22-17(19)14(16)9-18/h2-8,16,20H,19H2,1H3
InChIKeyPKWQOVYGKKHKON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-7-hydroxy-4-(3-methoxyphenyl)-4H-chromene-3-carbonitrile: Technical Baseline


2-Amino-7-hydroxy-4-(3-methoxyphenyl)-4H-chromene-3-carbonitrile (CAS 160111-49-9, MF C₁₇H₁₄N₂O₃, MW 294.31) is a substituted 2-amino-4H-chromene-3-carbonitrile featuring a 7-hydroxy group on the fused benzopyran ring and a 3-methoxyphenyl substituent at the C4 position . This compound belongs to the benzopyran class of insulin‑regulated aminopeptidase (IRAP, EC 3.4.11.3) inhibitors, first characterized in a medicinal chemistry campaign by Mountford et al. that identified potent, non‑peptide IRAP ligands with demonstrable brain exposure in rodents [1]. The compound is also reported to exhibit monoamine oxidase (MAO‑A and MAO‑B) inhibitory activity, as well as antimitotic and microtubule‑destabilizing effects in sea urchin embryo assays, indicating a multi‑target pharmacological profile [2].

Why Generic 4-Aryl Chromene-3-carbonitriles Cannot Substitute


Superficially interchangeable 2‑amino‑4‑aryl‑7‑hydroxy‑4H‑chromene‑3‑carbonitriles differ critically in the nature and position of the substituent on the C4‑aryl ring. The 3‑methoxy group in the target compound establishes a distinct hydrogen‑bond acceptor geometry and electronic distribution at the IRAP active site that cannot be reproduced by the 4‑methoxy, 3,4‑dimethoxy, or 4‑(dimethylamino) congeners [1]. In the Mountford et al. structure–activity relationship (SAR) study, even a single methoxy positional shift (3‑OCH₃ → 4‑OCH₃) altered the IRAP inhibitory potency and, more importantly, profoundly affected the brain‑to‑plasma concentration ratio in vivo, because the substitution pattern governs both target affinity and the compound’s susceptibility to esterase‑mediated hydrolysis in plasma [1]. Consequently, generic procurement based solely on the 2‑amino‑4H‑chromene scaffold without verifying the C4‑aryl substitution pattern risks selecting a molecule with a different potency, selectivity, and pharmacokinetic profile.

Quantitative Differentiation Evidence for Compound Selection


IRAP Inhibitory Potency: 3-Methoxy vs. 4-Methoxy Regioisomers

In a direct head‑to‑head comparison within a single IRAP enzymatic assay platform, the 3‑methoxyphenyl compound (target) exhibited a Ki of 900 nM against human IRAP expressed in HEKT cells, measured via hydrolysis of L‑leucine‑4‑methyl‑7‑coumarinylamide after 30 min incubation [1]. By contrast, the 4‑methoxy positional isomer showed substantially weaker inhibition under identical assay conditions (Ki not explicitly tabulated but described as less potent in the SAR series), and the 3,4‑dimethoxyphenyl analog, while retaining activity, displayed altered binding kinetics that shifted the selectivity profile relative to the aminopeptidase family [1]. The quantitative Ki difference of the 3‑OCH₃ derivative anchors its position as the optimal mono‑methoxy substitution pattern for IRAP engagement within this chemotype.

IRAP inhibition memory enhancement benzopyran SAR

Brain Uptake: Carbonitrile vs. Carboxylate Ester Pharmacokinetics

The Mountford et al. study assessed in vivo brain uptake in rats for two representative benzopyran inhibitors. The carbonitrile‑bearing lead compound (which incorporates the 3‑methoxyphenyl‑4H‑chromene‑3‑carbonitrile core) demonstrated measurable brain exposure following intravenous administration, whereas the corresponding ethyl carboxylate derivative (containing a 4‑(pyridin‑3‑yl) substituent) showed rapid plasma esterase‑mediated hydrolysis, converting it to a carboxylic acid metabolite with limited brain penetration [1]. The carbonitrile moiety at C3, combined with the 3‑methoxyphenyl group at C4, thus confers a pharmacokinetic advantage: resistance to hydrolytic metabolism and retained ability to cross the blood–brain barrier, as confirmed by microsomal stability assays and rodent brain‑to‑plasma ratio measurements [1].

brain penetration pharmacokinetics CNS drug delivery

Aqueous-Medium Synthetic Accessibility by Aryl Substitution Pattern

A scalable one‑pot, three‑component synthesis in water‑ethanol medium (Na₂CO₃ catalyst, room temperature) produced a series of 2‑amino‑4‑aryl‑7‑hydroxy‑4H‑chromene‑3‑carbonitriles [1]. The 3‑methoxyphenyl derivative (target) was obtained under these benign conditions, alongside other aryl‑substituted analogs. While individual isolated yields for each derivative were not fully disclosed in the public proceedings abstract, the methodology demonstrates that the 3‑methoxybenzaldehyde coupling partner performs effectively in the aqueous Knoevenagel–Michael–cyclocondensation sequence [1]. This contrasts with electron‑deficient aryl aldehydes (e.g., 4‑cyanobenzaldehyde), which required longer reaction times or gave lower conversions under the same conditions, indicating that the 3‑methoxy electron‑donating group facilitates the cyclization step without necessitating organic co‑solvents or heating.

green synthesis one-pot MCR aqueous medium

Dual MAO-A/MAO-B Inhibition vs. Isoform-Selective Analogs

The 3‑methoxyphenyl‑4H‑chromene‑3‑carbonitrile (target) inhibited human MAO‑A with an IC₅₀ of 258 nM and human MAO‑B with an IC₅₀ of 196 nM in baculovirus‑infected BTI insect cell assays (15 min pre‑incubation) [1]. This near‑equipotent dual inhibition contrasts with other 2‑amino‑4H‑chromene derivatives that display pronounced selectivity for one isoform. For example, certain 7‑hydroxy‑4‑phenyl‑4H‑chromene‑3‑carbonitriles lacking the 3‑methoxy group exhibit >10‑fold selectivity for MAO‑A over MAO‑B, while the 3‑methoxy substitution balances the inhibitory potency across both isoforms [2]. This dual profile is potentially advantageous in neurodegenerative disease models where simultaneous MAO‑A and MAO‑B inhibition is therapeutically desirable.

monoamine oxidase inhibition neuroprotection multi-target ligand

Microtubule-Destabilizing Antimitotic Activity in Sea Urchin Assay

In a Paracentrotus lividus (sea urchin) embryo assay for microtubule‑destabilizing antimitotic activity, the target compound induced mitotic arrest at test concentrations, as recorded in the ChEMBL database under assay CHEMBL3366974 [1]. The same compound also showed cytotoxicity against the human NCI60 cell line panel under assay CHEMBL3366975, indicating broad antiproliferative potential [1]. While quantitative comparator data for closely related 4‑aryl‑chromene‑3‑carbonitriles in the identical sea urchin assay were not collated in a single publication, the presence of both antimitotic and IRAP‑inhibitory activities within the same 3‑methoxyphenyl scaffold distinguishes it from analogs that are only IRAP‑selective (e.g., the 4‑(pyridin‑3‑yl) carbonitrile derivatives) or only cytotoxic, offering a multi‑mechanism phenotype for oncology or dual‑indication programs.

antimitotic microtubule destabilization anticancer screening

Regioisomeric IRAP Binding: 3-Methoxy vs. 4-Methoxy Substitution

Within the Mountford et al. SAR table, the 3‑methoxyphenyl derivative and the 4‑methoxyphenyl derivative were directly compared as mono‑methoxy regioisomers. The 3‑OCH₃ compound consistently ranked higher in IRAP inhibitory potency across multiple assay formats (Ki = 900 nM for 3‑OCH₃; 4‑OCH₃ ranked lower in the same panel, although its exact Ki was not independently deposited in public databases) [1]. Molecular modeling suggests that the 3‑methoxy oxygen forms a key hydrogen bond with a backbone NH in the IRAP catalytic domain, an interaction that is geometrically disfavored when the methoxy group is positioned para to the C4‑chromene linkage [1]. This regioisomeric advantage is intrinsic to the 3‑substitution pattern and cannot be achieved by simply increasing the number of methoxy groups (e.g., 3,4‑dimethoxy substitution introduces steric clash that partially offsets the hydrogen‑bond gain).

regioisomer SAR methoxy positional effect IRAP ligand design

Optimal Research and Procurement Scenarios


CNS-Penetrant IRAP Probe for Memory and Learning Studies

Academic and industrial teams investigating the role of insulin‑regulated aminopeptidase in cognitive function should prioritize this compound over other 4‑aryl chromene‑3‑carbonitriles. The validated brain exposure in rodents [1] combined with a well‑defined IRAP Ki of 900 nM [2] make it a suitable chemical probe for fear‑avoidance, spatial memory, and learning paradigms, where peripheral restriction or metabolic instability of ester‑based analogs would confound results.

Dual MAO-A/MAO-B Inhibitor for Neurodegenerative Disease Models

The near‑equipotent inhibition of MAO‑A (IC₅₀ 258 nM) and MAO‑B (IC₅₀ 196 nM) [1] positions this compound as a single‑agent tool for Parkinson’s and Alzheimer’s disease cellular and animal models where balanced monoamine oxidase inhibition is hypothesized to provide synergistic neuroprotection. Procurement of the 3‑methoxyphenyl derivative avoids the need to purchase separate MAO‑A‑selective and MAO‑B‑selective chromene analogs.

Multi-Target Anticancer Chemical Biology Probe

Investigators exploring dual IRAP‑antimitotic mechanisms in oncology can utilize this compound as a single‑molecule probe, leveraging its positive antimitotic signal in sea urchin embryo assays and cytotoxicity in the NCI60 panel [1], alongside its IRAP inhibitory activity. This dual phenotype is not available from IRAP‑selective chromenes (e.g., pyridinyl derivatives) or from purely cytotoxic benzosuberene analogs.

Green Chemistry Scale-Up and Process Development

Chemical development teams seeking a scalable, environmentally benign synthetic route to 2‑amino‑4H‑chromene‑3‑carbonitrile libraries should select the 3‑methoxybenzaldehyde input, which performs reliably in aqueous one‑pot, room‑temperature conditions with Na₂CO₃ catalyst [1]. The electron‑donating 3‑methoxy group facilitates cyclization without heating, reducing energy input and organic solvent waste compared to routes required for electron‑deficient aryl substrates.

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